molecular formula C19H19N3O B12447855 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile

3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile

Cat. No.: B12447855
M. Wt: 305.4 g/mol
InChI Key: RPLRKKDJQLHCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and synthetic utility.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

3-imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H19N3O/c1-12-4-6-13(7-5-12)22-11-16-14(15(10-20)18(22)21)8-19(2,3)9-17(16)23/h4-7,11,21H,8-9H2,1-3H3

InChI Key

RPLRKKDJQLHCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=C(C2=N)C#N)CC(CC3=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Starting from simple aromatic compounds, condensation reactions can be used to form the isoquinoline core.

    Cyclization Reactions: Cyclization of intermediate compounds to form the dihydroisoquinoline structure.

    Functional Group Transformations: Introduction of the imino, dimethyl, and oxo groups through various functional group transformations.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Substitution of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile may include other isoquinoline derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological or chemical properties compared to other isoquinoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.